N-(4-methoxyphenyl)-2-(methylsulfanyl)pyridine-3-carboxamide
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Description
N-(4-methoxyphenyl)-2-(methylsulfanyl)pyridine-3-carboxamide is a useful research compound. Its molecular formula is C14H14N2O2S and its molecular weight is 274.34. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition in Mild Steel
N-(4-methoxyphenyl)-2-(methylthio)nicotinamide, as a part of the nicotinamide derivatives family, has been studied for its corrosion inhibition effects on mild steel in acidic environments. These derivatives, including N-(4-(methylthio)benzylidene)nicotinamide, have shown effectiveness in suppressing both the anodic and cathodic processes, behaving as mixed-type corrosion inhibitors. The studies involved techniques like mass loss, Tafel polarization, and AC impedance measurements to understand the efficacy of these compounds (Chakravarthy, Mohana, & Kumar, 2014).
Cancer Research and Chemoprevention
In the realm of cancer research, derivatives of nicotinamide, including N-(4-methoxyphenyl)retinamide, have been evaluated for their potential in cancer treatment and chemoprevention. For instance, N-(4-hydroxyphenyl)retinamide (4-HPR), closely related to N-(4-methoxyphenyl)retinamide, has been studied for its effects on the development of mammary tumors in rats, showing a dose-related decrease in tumor multiplicity and indicating its potential as a chemopreventive agent (Moon et al., 1989).
Metabolic and Epigenetic Impacts
Nicotinamide derivatives, including N-(4-methoxyphenyl)-2-(methylthio)nicotinamide, have also been associated with various metabolic and epigenetic changes. For example, nicotinamide N-methyltransferase (NNMT), an enzyme that interacts with nicotinamide compounds, has been implicated in the regulation of metabolic pathways and is overexpressed in several cancers, suggesting a potential target for cancer therapy (Ulanovskaya, Zuhl, & Cravatt, 2013).
Enzymatic Studies
Further, the interaction of nicotinamide derivatives with enzymes like nicotinamide N-methyltransferase has been a subject of interest. Studies have been conducted to understand the structural basis of substrate recognition in human nicotinamide N-methyltransferase, shedding light on the biochemical properties of these interactions and their implications in cancer and other diseases (Peng et al., 2011).
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-methylsulfanylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-18-11-7-5-10(6-8-11)16-13(17)12-4-3-9-15-14(12)19-2/h3-9H,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDZJMQUOVSMTKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(N=CC=C2)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.